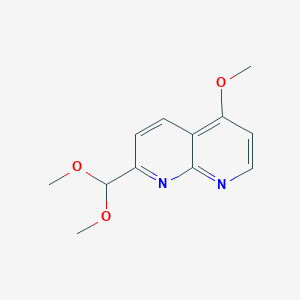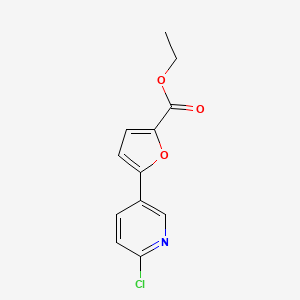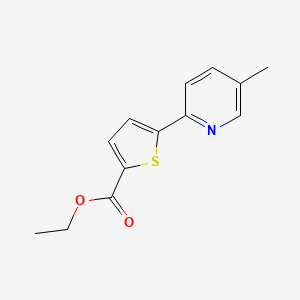
2-(3-Methylbenzoyl)-6-methylpyridine
Vue d'ensemble
Description
2-(3-Methylbenzoyl)-6-methylpyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMBMP and is a member of the pyridine family.
Applications De Recherche Scientifique
Antioxidant and Antibacterial Activities
Compounds derived from 2-(3-Methylbenzoyl)-6-methylpyridine have been studied for their antioxidant and antibacterial properties . These compounds exhibit potential in scavenging free radicals and chelating metals, which are crucial activities in preventing oxidative stress-related diseases. Additionally, their antibacterial activity against various gram-positive and gram-negative bacteria suggests their use in developing new antimicrobial agents.
Antimicrobial Drug Development
The structural framework of 2-(3-Methylbenzoyl)-6-methylpyridine is significant in the discovery of innovative drugs . Its derivatives have been synthesized and tested for in vitro antimicrobial activity , showing promise as potent compounds against drug-resistant bacterial strains. This opens avenues for novel antibacterial agents with mechanisms different from traditional antibiotics.
Drug Discovery
In the realm of drug discovery, derivatives of 2-(3-Methylbenzoyl)-6-methylpyridine have been explored for their potential as small molecule therapeutics . The compound’s ability to interact with biological targets such as prothrombin suggests its utility in designing drugs with specific actions within the human body.
Industrial Processes
The benzoyl and pyridine moieties in 2-(3-Methylbenzoyl)-6-methylpyridine are fundamental building blocks in the chemical industry . They are used as intermediates in the production of a wide range of chemicals, including polymers, resins, and pharmaceuticals. The compound’s versatility makes it valuable for various industrial applications.
Biological Studies
In biological research, 2-(3-Methylbenzoyl)-6-methylpyridine plays a role in studying diverse biological activities . Thiazole derivatives, for instance, exhibit a range of biological actions, including antitumor, antiviral, and neuroprotective effects. The compound’s structural similarity to thiazoles makes it a candidate for such studies
Propriétés
IUPAC Name |
(3-methylphenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-5-3-7-12(9-10)14(16)13-8-4-6-11(2)15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIPFRMGPXNYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzoyl)-6-methylpyridine | |
CAS RN |
1187163-76-3 | |
| Record name | 2-methyl-6-(3-methylbenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)
![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)
![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)









